

A Comparative Spectroscopic Analysis of N-Methylcyclobutanecarboxamide and Its Precursors

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Compound of Interest

Compound Name: *N-Methylcyclobutanecarboxamide*

Cat. No.: *B112088*

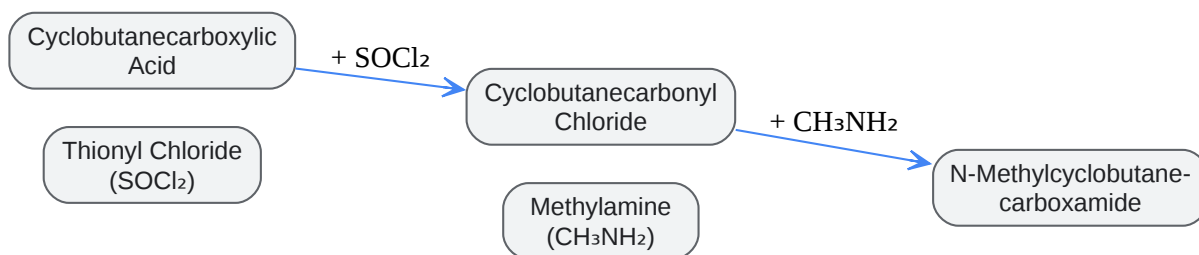
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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **N-Methylcyclobutanecarboxamide** and its synthetic precursors, cyclobutanecarboxylic acid and cyclobutanecarbonyl chloride. This guide provides a comparative analysis of their Infrared (IR), Proton Nuclear Magnetic Resonance (^1H NMR), and Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectra, supported by experimental data and protocols.

This publication presents a comprehensive comparison of the spectroscopic data for **N-Methylcyclobutanecarboxamide**, a valuable building block in medicinal chemistry, and its precursors: cyclobutanecarboxylic acid and the intermediate cyclobutanecarbonyl chloride. Understanding the distinct spectral features of each compound is crucial for reaction monitoring, purity assessment, and structural verification during the synthesis process.

Synthesis Pathway

The synthesis of **N-Methylcyclobutanecarboxamide** from cyclobutanecarboxylic acid typically proceeds through a two-step process. First, cyclobutanecarboxylic acid is converted to the more reactive acyl chloride intermediate, cyclobutanecarbonyl chloride, using a chlorinating agent such as thionyl chloride. Subsequently, the acyl chloride is reacted with methylamine to yield the final amide product.



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